trans-1-Mercaptocyclohexan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-1-Mercaptocyclohexan-2-ol: is an organic compound with the molecular formula C6H12OS It is a cyclohexane derivative with a mercapto group (-SH) and a hydroxyl group (-OH) attached to adjacent carbon atoms in a trans configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Mercaptocyclohexan-2-ol can be achieved through the ring-opening of cyclohexene oxide with homochiral thiols. For example, the reaction of cyclohexene oxide with (−)-4-methoxybenzylnopan-3 ®-thiol followed by oxidation yields two diastereomeric sulfoxides. These sulfoxides undergo regio-specific syn-elimination to give cyclohexan-1-ol-2-sulfenic acid, which can be reacted in situ with 3,5-dimethylthiophenol to form a mixed disulfide. Reduction of these disulfides with lithium aluminium hydride produces this compound in enantiomerically pure form .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: trans-1-Mercaptocyclohexan-2-ol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminium hydride (LiAlH4) is a typical reducing agent.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Ethers and esters.
Wissenschaftliche Forschungsanwendungen
trans-1-Mercaptocyclohexan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which trans-1-Mercaptocyclohexan-2-ol exerts its effects involves interactions with various molecular targets and pathways. The mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanol: Lacks the mercapto group, making it less reactive in certain chemical reactions.
trans-2-Mercaptocyclohexanol: Similar structure but different stereochemistry, leading to different reactivity and applications.
Cyclohexanethiol: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness: trans-1-Mercaptocyclohexan-2-ol is unique due to the presence of both mercapto and hydroxyl groups in a trans configuration, providing a distinct set of chemical properties and reactivity patterns that are valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H24O2S2 |
---|---|
Molekulargewicht |
264.5 g/mol |
IUPAC-Name |
2-sulfanylcyclohexan-1-ol |
InChI |
InChI=1S/2C6H12OS/c2*7-5-3-1-2-4-6(5)8/h2*5-8H,1-4H2 |
InChI-Schlüssel |
JWNIGFMBJMKIEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)O)S.C1CCC(C(C1)O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.